molecular formula C15H21FN2O3 B8215019 tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B8215019
M. Wt: 296.34 g/mol
InChI Key: UYWBHQMQBNDLMI-LLVKDONJSA-N
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Description

Tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.

    Protection of the amino group: The amino group can be protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

    Final deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using techniques like chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Scaling up the reaction: Using larger quantities of reagents and solvents.

    Optimizing reaction parameters: Temperature, pressure, and reaction time are adjusted to improve efficiency.

    Purification techniques: Industrial-scale purification might involve crystallization, distillation, or advanced chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Fluorophenoxy compounds: Molecules containing fluorinated phenoxy groups.

    Amino acid derivatives: Compounds with amino groups attached to carbon backbones.

Uniqueness

Tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (3R)-3-(2-amino-5-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(16)4-5-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWBHQMQBNDLMI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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